molecular formula C10H17NO3 B13505095 tert-Butyl 4-oxopiperidine-3-carboxylate

tert-Butyl 4-oxopiperidine-3-carboxylate

Cat. No.: B13505095
M. Wt: 199.25 g/mol
InChI Key: PTSJTHMUTXBBGJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxopiperidine-3-carboxylate is a piperidine derivative featuring a ketone group at the 4-position and a tert-butoxycarbonyl (Boc) ester at the 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors such as CP-690550, a Janus kinase 3 (JAK3) inhibitor . Its Boc group enhances stability and solubility, making it advantageous for multi-step synthetic processes. Synthetically, it is often prepared via sequential alkylation, reduction, oxidation, and acylation steps, achieving total yields exceeding 80% under optimized conditions .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-6-11-5-4-8(7)12/h7,11H,4-6H2,1-3H3

InChI Key

PTSJTHMUTXBBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl 4-oxopiperidine-3-carboxylate typically begins with piperidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and inert atmosphere to prevent side reactions and degradation of the product.

Industrial Production Methods:

  • Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-oxopiperidine-3-carboxylate can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • tert-Butyl 4-oxopiperidine-3-carboxylate is used as a building block in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry and drug development.

Biology:

  • The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

Medicine:

  • It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Industry:

  • In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxopiperidine-3-carboxylate is primarily related to its reactivity as a piperidine derivative. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The ketone group at the 4-position and the tert-butyl ester group at the 3-position play crucial roles in its interactions and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Shifting the Boc group from the 3- to 1-position (e.g., tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate) alters reactivity and steric effects, influencing coupling reactions in API synthesis .
  • Functional Group Impact: Cyano or ethyl substituents at the 3-position (e.g., CAS 914988-10-6, 117565-57-8) modulate electronic properties, affecting binding affinity in kinase inhibitors .
  • Protecting Groups : Replacing Boc with tosyl (Ts) groups (e.g., Methyl 4-oxo-1-tosylpiperidine-3-carboxylate) increases stability under acidic conditions but complicates deprotection steps .

Efficiency Metrics :

  • Boc-protected derivatives generally exhibit higher yields (>80%) compared to Ts-protected analogs due to milder deprotection conditions .
  • Spirocyclic analogs (e.g., CAS 879687-92-0) require specialized catalysts for ring closure, reducing scalability .

Reactivity and Application Profiles

Compound Reactivity Highlights Pharmaceutical Relevance Reference
tert-Butyl 4-oxopiperidine-3-carboxylate Ketone at 4-position enables Grignard additions; Boc group facilitates amine protection in peptidomimetics JAK3 inhibitors, anti-inflammatory agents
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate Cyano group participates in click chemistry; susceptible to hydrolysis under strong acids Anticancer scaffolds, kinase modulators
Methyl 4-oxo-1-tosylpiperidine-3-carboxylate Tosyl group stabilizes intermediates during SNAr reactions; limited solubility in polar solvents Antibacterial agents, protease inhibitors

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-oxopiperidine-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including the introduction of the tert-butyloxycarbonyl (Boc) protecting group to a piperidine scaffold. Key steps include condensation, oxidation, and selective functionalization. Optimization focuses on parameters such as solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C for Boc protection), and catalyst selection (e.g., DMAP for acylation). Yield improvements often require iterative adjustment of stoichiometry and reaction time .
  • Analytical Validation : Post-synthesis characterization employs NMR (¹H/¹³C), IR spectroscopy (to confirm carbonyl groups), and mass spectrometry (HRMS for molecular ion verification) .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodology : Stability studies involve accelerated degradation tests under stress conditions (e.g., elevated temperature, humidity, or UV exposure). Samples are analyzed via HPLC to monitor purity loss over time. For lab-scale storage, recommendations include inert atmospheres (argon), desiccated environments (-20°C), and protection from light to prevent keto-enol tautomerism or Boc group hydrolysis .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Applications : The compound serves as a versatile intermediate for synthesizing piperidine-based drug candidates, including kinase inhibitors and neuroactive agents. The Boc group enhances solubility during coupling reactions, while the ketone moiety allows further derivatization (e.g., reductive amination or Grignard additions) .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the synthesis of this compound derivatives?

  • Experimental Design : Utilize factorial design (e.g., Box-Behnken or Plackett-Burman) to evaluate interactions between variables like solvent polarity, catalyst loading, and temperature. For example, dichloroethane (DCE) may improve epoxidation efficiency compared to THF due to its higher dielectric constant .
  • Case Study : In analogous piperidine systems, replacing traditional batch methods with continuous flow reactors increased yield by 15–20% through precise residence time control and reduced side reactions .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Data Analysis : Conflicting NMR signals (e.g., unexpected multiplicity) may arise from conformational flexibility or diastereomeric impurities. Techniques include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Chiral HPLC to isolate enantiomers.
  • X-ray crystallography (using SHELX software for structure refinement) to resolve absolute configurations .

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